molecular formula C9H14ClN3 B13344655 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine CAS No. 42487-73-0

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine

Cat. No.: B13344655
CAS No.: 42487-73-0
M. Wt: 199.68 g/mol
InChI Key: QNMMHMUBEBANON-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 6, and a diethylamino group at position 2. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions .

Properties

CAS No.

42487-73-0

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-4-13(5-2)9-11-7(3)6-8(10)12-9/h6H,4-5H2,1-3H3

InChI Key

QNMMHMUBEBANON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)Cl)C

Origin of Product

United States

Preparation Methods

Overview:

The predominant method involves starting with a 4,6-dichloropyrimidine precursor, such as 4,6-dichloro-2-methylpyrimidine, and substituting the chlorine atom at position 4 with diethylamine under controlled conditions.

Reaction Scheme:

$$
\text{4,6-Dichloro-2-methylpyrimidine} + \text{Diethylamine} \xrightarrow{\text{Reflux, solvent}} \text{4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine}
$$

Procedure:

  • Raw materials: 4,6-Dichloro-2-methylpyrimidine, diethylamine.
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are preferred for their ability to facilitate SNAr reactions.
  • Reaction conditions: Reflux temperatures (40–60°C) for 12–24 hours, with triethylamine or sodium hydroxide as bases to neutralize HCl byproducts.
  • Reaction monitoring: Thin-layer chromatography (TLC) to track the progress.
  • Isolation: Crystallization from ethanol or recrystallization from suitable solvents.

Reaction Conditions & Yields:

Parameter Condition 1 Condition 2
Solvent THF DCM
Temperature 60°C 40°C
Reaction time 24 hours 12 hours
Yield 75% 65%

Note: The use of catalytic potassium iodide (KI) can enhance nucleophilic substitution efficiency via the SNAr mechanism.

Preparation via Multi-Step Synthesis Involving Thiazole or Other Heterocycles

Overview:

Some patents and research articles describe multi-step syntheses where pyrimidine derivatives are first functionalized and then transformed into the target compound, often involving heterocyclic intermediates like thiazoles.

Example:

  • Synthesis of 2-(6-chloro-2-methylpyrimidin-4-yl)thiazole derivatives, followed by amination with diethylamine.
  • This route allows for structural modifications and improved yields in complex synthetic pathways.

Reaction Sequence:

Research Data:

  • A patent describes the use of ethyl 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine to produce intermediates, which are further converted into the final amine derivative.
  • Reaction conditions include refluxing in dry solvents like THF, with yields around 68%.

Alternative Method: Alkoxylation and Amine Substitution

Overview:

Another approach involves reacting 2-amino-4,6-dichloropyrimidine with alkoxide reagents, followed by substitution with diethylamine, as described in patent literature.

Reaction Conditions:

  • Use of alkali metal alkoxides in polar aprotic solvents such as acetone.
  • Temperatures between 5°C and 60°C.
  • The process involves distillation of solvent and addition of water to precipitate the product, offering high purity and yield.

Advantages:

  • Environmentally benign.
  • Economically viable.
  • High yields (>80%) achievable.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Reaction Time Typical Yield Notes
Direct SNAr on Dichloropyrimidine 4,6-Dichloro-2-methylpyrimidine Diethylamine THF, DCM, DMF 40–60°C 12–24 h 65–75% Widely used, scalable
Multi-step heterocyclic synthesis 2-methyl-4,6-dichloropyrimidine Thiazole derivatives THF, ethanol Reflux Variable ~68% More complex, for specialized derivatives
Alkoxylation and amination 2-amino-4,6-dichloropyrimidine Alkoxides, diethylamine Acetone 5–60°C Several hours >80% Environmentally friendly

Final Remarks

The most practical and widely adopted method for synthesizing This compound involves nucleophilic substitution of 4,6-dichloropyrimidine derivatives with diethylamine under reflux in polar aprotic solvents. Optimization of reaction conditions—such as solvent choice, temperature, and the presence of catalysts like KI—can significantly improve yields and purity. Multi-step routes involving heterocyclic intermediates are also documented but are generally more complex and suited for specialized applications.

Chemical Reactions Analysis

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-N,N-diethyl-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), N(CH₂CH₃)₂ (2) ~199.70 (calculated) Hypothesized: Enhanced lipophilicity
4-Chloro-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), NH₂ (2) 143.57 Crystallized; base for further derivatization
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), CH₃ (6), phenethyl (4), pyridinyl (2) 355.85 Methionine aminopeptidase inhibitor (potential anticancer)
2-Chloro-N-methylpyrimidin-4-amine Cl (2), CH₃N (4) 143.57 Intermediate in drug synthesis
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Cl (4), 1-methylpyrazolyl (2) 209.63 Kinase inhibitor scaffold
Key Observations:
  • Lipophilicity: The diethylamino group in the target compound increases hydrophobicity compared to primary amines (e.g., 4-chloro-6-methylpyrimidin-2-amine), which may enhance blood-brain barrier penetration .
  • Bioactivity : Analogs with bulkier substituents (e.g., phenethyl or pyridinyl groups) exhibit targeted bioactivity, such as enzyme inhibition . The diethyl group may similarly modulate receptor binding.
  • Synthetic Utility : Chlorine at position 4 or 2 facilitates nucleophilic substitution reactions, enabling diversification of the pyrimidine core .
Anticancer Potential:
  • 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (GNF-PF-359) inhibits methionine aminopeptidases (MetAP1/2), enzymes critical for tumor growth . The diethyl analog’s larger substituent may alter selectivity for MetAP isoforms.
  • N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine derivatives show antitumor activity by targeting tyrosine kinases .
Antimicrobial Activity:
  • Bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide , a related compound, demonstrates antibacterial properties, suggesting chloro-pyrimidines with hydrophobic amines may disrupt microbial membranes .

Biological Activity

4-Chloro-N,N-diethyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This compound's unique structure, featuring a chlorine atom at the 4th position and diethyl and methyl substituents, contributes to its diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClN3
  • Molecular Weight : Approximately 199.68 g/mol
  • Structure : The compound consists of a six-membered aromatic ring with nitrogen atoms, which is characteristic of pyrimidine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its mechanism of action involves interactions with various enzymes and receptors in biological systems.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
3eModerateModerateModerate
3hModerateLowLow
3lHighHighModerate

Case Study : In a study evaluating the antimicrobial effects of various pyrimidine derivatives, compound 3l showed the highest potency against E. coli and S. aureus, suggesting that modifications to the pyrimidine core can enhance antimicrobial activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its inhibition of cyclooxygenase enzymes (COX). For example, certain pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

CompoundCOX-2 IC50 (µmol)
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.02

Preliminary results indicate that this compound may effectively suppress COX-2 activity, thereby reducing inflammation in vitro .

3. Anticancer Properties

Emerging research highlights the potential anticancer activity of pyrimidine derivatives, including this compound. Studies have reported its inhibitory effects on cell proliferation in various cancer cell lines.

Mechanism of Action : The compound may act as a reversible inhibitor of epidermal growth factor receptor (EGFR) mutants associated with non-small cell lung cancer (NSCLC). It shows selective inhibition over wild-type EGFR, which is crucial for minimizing side effects during cancer treatment .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of pyrimidine derivatives have provided insights into how modifications influence biological activity:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Hydrophobic substitutions improve antimicrobial efficacy.
  • Targeting specific receptors like EGFR can yield selective anticancer agents.

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate substitution but require rigorous drying.
  • Catalysis : Add catalytic KI to enhance reactivity in SNAr (nucleophilic aromatic substitution) .
  • Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Table 1 : Comparative Reaction Conditions

ParameterCondition 1Condition 2
SolventTHFDCM
Temperature (°C)6040
Reaction Time (h)2412
Yield (%)7565

What spectroscopic and crystallographic methods are essential for characterizing this compound?

Q. Methodological Answer :

  • FT-IR : Identify key functional groups:
    • N-H stretch (~3350 cm⁻¹ for amine), C-Cl stretch (~750 cm⁻¹), and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH3 of diethyl), δ 3.4–3.6 ppm (quartet, CH2 of diethyl), δ 2.5 ppm (singlet, CH3 on pyrimidine) .
    • ¹³C NMR : Pyrimidine carbons at δ 160–170 ppm, Cl-bearing carbon at δ 125–130 ppm .
  • X-ray Crystallography : Use SHELX suite for structure refinement. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .

Table 2 : Representative NMR Data

Proton Environmentδ (ppm)Multiplicity
Diethyl CH31.25Triplet (J=7.0 Hz)
Diethyl CH23.45Quartet (J=7.0 Hz)
Pyrimidine CH32.52Singlet

How can computational modeling predict the reactivity of the chloro substituent in further functionalization?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to analyze:
    • Electrostatic Potential (ESP) : Identify electron-deficient regions (Cl atom) susceptible to nucleophilic attack.
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions .
  • Substitution Pathways : Compare activation energies for SNAr vs. radical pathways.

Key Insight :
The electron-withdrawing Cl and methyl groups polarize the pyrimidine ring, making the 4-position highly reactive toward amines or thiols.

How to address contradictory spectral data during characterization (e.g., unexpected tautomeric forms)?

Q. Methodological Answer :

  • Tautomerism Analysis : For ambiguous NH signals in ¹H NMR:
    • Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
    • Use 2D NOESY to confirm spatial proximity of protons .
  • Cross-Validation :
    • Compare experimental IR stretches with computed spectra (e.g., using ORCA).
    • Validate crystal packing via Hirshfeld surface analysis (CrystalExplorer) .

Case Study :
In related pyrimidines, tautomeric forms (e.g., amine vs. imine) led to split NH signals. Adjust deuterated solvent (e.g., DMSO-d6 vs. CDCl3) to stabilize one form .

What strategies can evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Q. Methodological Answer :

  • In Silico Screening :
    • Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize targets with Glide scores < -7.0 kcal/mol .
  • In Vitro Assays :
    • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Table 3 : Biological Activity of Analogous Pyrimidines

CompoundTargetIC50/MIC
4-Chloro-6-methylpyrimidin-2-amineEGFR Kinase2.1 µM
N-(4-Chlorophenyl)-pyrimidineS. aureus8 µg/mL

How do steric and electronic effects of the diethylamino group influence regioselectivity in cross-coupling reactions?

Q. Methodological Answer :

  • Steric Effects : The bulky diethyl group directs coupling (e.g., Suzuki-Miyaura) to the less hindered 6-methyl position.
  • Electronic Effects : Electron-donating diethylamino group deactivates the pyrimidine ring, requiring Pd(PPh3)4 catalyst for Buchwald-Hartwig amination .

Q. Experimental Design :

  • Screen ligands (XPhos, SPhos) to enhance coupling efficiency.
  • Monitor regioselectivity via LC-MS and isolated yields.

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